molecular formula C10H17ClO B13209309 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane

Cat. No.: B13209309
M. Wt: 188.69 g/mol
InChI Key: VQKFXBUOKDDRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to a cyclopentane ring with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas for the chlorination reaction. The reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of advanced distillation techniques helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interaction with biological targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclopentane: A five-membered ring compound without additional substituents.

    Methoxycyclopentane: A cyclopentane ring with a methoxy group attached.

Uniqueness: 1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane is unique due to the presence of both a cyclopropyl and a methoxy group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

1-[1-(Chloromethyl)cyclopropyl]-2-methoxycyclopentane is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl group and a methoxy group attached to a cyclopentane ring. The chloromethyl substituent enhances its reactivity, making it a candidate for various biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the modulation of enzyme activity or receptor binding.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing physiological responses.

In Vitro Studies

Several studies have explored the in vitro effects of this compound:

  • Enzyme Activity: Research indicates that the compound exhibits inhibitory effects on specific enzymes, leading to altered metabolic rates in cultured cells. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cell Proliferation: In cell line studies, this compound has demonstrated the ability to modulate cell proliferation rates, suggesting potential applications in cancer research.

In Vivo Studies

In vivo studies have also been conducted to assess the biological activity of this compound:

  • Animal Models: Experiments involving rodent models have shown that administration of this compound can lead to significant changes in metabolic profiles and behavior. These studies often focus on the compound's effect on glucose metabolism and insulin sensitivity.
  • Toxicity Assessments: Toxicological evaluations reveal that while the compound exhibits promising biological effects, it also presents potential toxicity at higher doses.

Case Studies

Case Study 1: Diabetes Research
A study investigated the effects of this compound on glucose homeostasis in diabetic mice. Results indicated that the compound improved insulin sensitivity and reduced blood glucose levels significantly compared to control groups.

Case Study 2: Cancer Cell Lines
In another study focusing on various cancer cell lines, the compound was found to induce apoptosis in a dose-dependent manner. This suggests its potential as an anti-cancer agent.

Comparative Analysis

Property This compound Other Compounds
Enzyme InhibitionYesVaries
Receptor ModulationYes (specific receptors)Varies
CytotoxicityModerate at high dosesLow to high depending on structure
Therapeutic PotentialDiabetes, CancerVarious

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

1-[1-(chloromethyl)cyclopropyl]-2-methoxycyclopentane

InChI

InChI=1S/C10H17ClO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3

InChI Key

VQKFXBUOKDDRRJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1C2(CC2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.